Computed Lipophilicity (XLogP3-AA) Versus Unsubstituted Core Scaffold
The addition of the 2-methoxy-2-(3-methoxyphenyl)ethyl side chain to the 1-methyl-1H-1,2,3-triazole-4-carboxamide core significantly increases lipophilicity. The XLogP3-AA for CAS 1797281-59-4 is 0.7 [1], compared to -0.8 for the unsubstituted 1-methyl-1H-1,2,3-triazole-4-carboxamide core (CAS 39039-49-1) [2]. This lipophilic shift is critical for passive membrane permeability in CNS-targeted campaigns, aligning with the property space of CNS-active triazole carboxamides outlined in US9416127B2.
| Evidence Dimension | Octanol-water partition coefficient (Computed XLogP3-AA) |
|---|---|
| Target Compound Data | 0.7 |
| Comparator Or Baseline | 1-methyl-1H-1,2,3-triazole-4-carboxamide: -0.8 |
| Quantified Difference | ΔLogP = +1.5 log units |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2021.05.07) |
Why This Matters
A 1.5 log unit increase in lipophilicity can dramatically improve passive membrane permeability, making this compound a candidate for intracellular or CNS targets where the unsubstituted core would fail.
- [1] PubChem. (2026). Compound Summary for CID 73168525. National Library of Medicine. View Source
- [2] PubChem. (2026). Compound Summary for CID 14060376, 1-methyl-1H-1,2,3-triazole-4-carboxamide. National Library of Medicine. View Source
